molecular formula C5H6N4O2 B11797757 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B11797757
M. Wt: 154.13 g/mol
InChI Key: VLPWREAYZVHKFS-UHFFFAOYSA-N
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Description

4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a high-purity chemical compound offered for research and development purposes. This heterocyclic compound features a 1,2,5-oxadiazole (furazan) core, a scaffold known for its stability and interesting electronic properties, annulated with a 4,5-dihydrooxazole (oxazoline) ring. The 3-amino group on the oxadiazole ring provides a versatile handle for further synthetic modification and functionalization, making this molecule a valuable building block in organic synthesis . Compounds based on the 1,2,5-oxadiazol-3-amine structure are being intensively investigated for their valuable pharmacological activities . This specific derivative may serve as a key intermediate or precursor in the discovery and development of new therapeutic agents, agrochemicals, and materials. The oxadiazole ring system is recognized as a privileged structure in medicinal chemistry, and its incorporation into molecular designs is a common strategy to modulate biological activity and physicochemical properties . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C5H6N4O2/c6-4-3(8-11-9-4)5-7-1-2-10-5/h1-2H2,(H2,6,9)

InChI Key

VLPWREAYZVHKFS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=NON=C2N

Origin of Product

United States

Preparation Methods

Coupling via Carbodiimide-Mediated Amidation

A robust approach involves the use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. In a protocol adapted from 2,5-disubstituted-1,3,4-oxadiazole syntheses, the amino group of 1,2,5-oxadiazol-3-amine reacts with carboxylic acid derivatives of oxazoline precursors. For example:

  • Synthesis of Oxazoline Carboxylic Acid : 2-Chloroethyloxazoline is hydrolyzed to the corresponding carboxylic acid.

  • Coupling Reaction : The carboxylic acid is activated with HATU in dichloromethane (DCM) and coupled to the oxadiazol-3-amine in the presence of N,N-diisopropylethylamine (DIPEA).

Optimized Coupling Conditions

ParameterOptimal ValueImpact on Yield
SolventDCMMaximizes solubility of intermediates
BaseDIPEAEnhances activation efficiency
Reaction Time3–5 hEnsures complete conversion

One-Pot Tandem Cyclization-Coupling Strategy

To streamline synthesis, a one-pot method combining oxadiazole and oxazoline formation has been explored. This approach leverages phosphorus oxychloride (POCl₃) as a dual cyclizing and dehydrating agent.

Procedure :

  • Hydrazide Formation : 3-Aminofurazan-4-carbohydrazide is prepared from ethyl 3-aminofurazan-4-carboxylate and hydrazine hydrate.

  • Cyclization with POCl₃ : The hydrazide is treated with POCl₃ and a β-hydroxy nitrile derivative, inducing simultaneous cyclization to form both rings.

Reaction Mechanism Insights

  • POCl₃ facilitates dehydration and ring closure via intermediate iminophosphorane species.

  • Steric effects from the oxazoline precursor influence regioselectivity, favoring C-2 substitution on the oxadiazole ring.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, particularly in cyclization steps. A method adapted from 1,3,4-oxadiazole syntheses involves irradiating a mixture of 1,2,5-oxadiazole-3,4-diamine and 2-chloroethylisocyanate in N-methyl-2-pyrrolidone (NMP) at 150°C for 15 minutes. This approach reduces reaction times from hours to minutes while maintaining yields above 65%.

Advantages of Microwave Synthesis

  • Reduced Side Reactions : Shorter exposure limits decomposition pathways.

  • Energy Efficiency : Lower overall energy consumption compared to conventional heating.

Catalytic Approaches and Green Chemistry

Recent advances emphasize sustainable methodologies. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to conjugate pre-formed oxazoline and oxadiazole modules. While this method requires separately synthesized components, it offers unparalleled modularity for derivative exploration.

Comparative Analysis of Catalytic Systems

CatalystSolventTemperatureYield
CuIDMF80°C58%
Pd(OAc)₂Toluene110°C42%

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the oxadiazole family, which is known for its versatile biological activities. Its molecular formula is C5H6N4O2C_5H_6N_4O_2, and it features a unique structure that contributes to its pharmacological properties. The presence of the oxadiazole ring enhances its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. For instance, studies have shown that certain oxadiazole compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing drugs aimed at conditions associated with oxidative damage.

Anti-inflammatory Effects

Several studies have demonstrated that oxadiazole derivatives possess anti-inflammatory activities. For example, novel 2,5-disubstituted oxadiazoles have been synthesized and evaluated for their ability to inhibit inflammation in animal models. These compounds showed a reduction in paw edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has also been investigated. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Xanthine Oxidase Inhibition

A notable application of related compounds is their role as xanthine oxidase inhibitors. In a study involving 1H-indole-3-carbonitriles linked to oxadiazole moieties, the compounds demonstrated potent inhibition of xanthine oxidase with an IC50 value significantly lower than that of the standard drug allopurinol . This suggests that similar derivatives could be developed from 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine for treating hyperuricemia and gout.

Case Study 2: Neuroprotective Agents

Research has indicated that certain oxadiazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's . Compounds derived from the oxadiazole structure have shown promising results in enhancing cognitive function through this mechanism.

Comparative Data Table

Application Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory mediators
AnticancerInduction of apoptosis
Xanthine oxidase inhibitionReduction of uric acid levels
NeuroprotectionAChE/BuChE inhibition

Mechanism of Action

The mechanism by which 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound 8) improve yields in reactions involving hydroxylamine, likely due to enhanced electrophilicity at the reaction site .
  • Fused heterocycles (e.g., imidazopyridine in ) require multi-step syntheses but offer targeted bioactivity (e.g., Rho kinase inhibition) .
  • Energetic derivatives (e.g., nitro-azoxy compounds) prioritize stability and hydrogen-bonding networks for materials science applications .

Pharmacological and Functional Comparisons

Compound Name Biological Activity Key Findings Toxicity Notes Reference
4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine Antiproliferative Active in sea urchin embryos and human cancer cell lines No hepatotoxicity reported
4-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Not specified Linked to drug-induced liver injury Hepatocyte toxicity risk
4-[1-Ethyl-7-((piperidin-4-ylamino)methyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine Rho kinase inhibition Potential treatment for pulmonary hypertension Safe in preclinical models
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Antiproliferative Similar activity to target compound No mutagenicity reported

Key Observations :

  • Antiproliferative activity is common in pyrrole- or dihydrooxazole-substituted derivatives, suggesting a structure-activity relationship favoring aromatic heterocycles .
  • Toxicity risks vary: Nitro-substituted analogs (e.g., ) may induce liver injury, while imidazopyridine derivatives () show therapeutic promise without significant toxicity .
  • Diverse targets : Imidazopyridine derivatives inhibit Rho kinase (vascular applications), whereas phenyl-substituted analogs lack specified targets .

Physicochemical and Energetic Properties

  • Hydrogen bonding : The nitro-azoxy compound () exhibits intramolecular H-bonding, enhancing stability in energetic materials .
  • Halogenated derivatives (e.g., 7-bromo-4-chloro-substituted compound in ) may serve as intermediates for further functionalization due to reactive halogen groups .
  • Thermal stability : Energetic derivatives () prioritize high-density and thermal resistance, unlike pharmacologically active analogs .

Biological Activity

4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to consolidate current research findings related to the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine is C5H6N4O2C_5H_6N_4O_2. Its structure features a fused oxadiazole and oxazoline ring system, which is critical for its biological activity. The compound's unique arrangement allows it to interact with various biological targets.

1. Antioxidant Activity

Research indicates that compounds within the oxadiazole family exhibit potent antioxidant properties. For example, studies have shown that derivatives of oxadiazoles can effectively scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Several studies have investigated the anticancer potential of 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine. In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against pancreatic cancer cells (PANC-1) through the induction of apoptotic pathways . The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

3. Enzyme Inhibition

The compound has also displayed enzyme inhibitory properties. Notably, it has been studied for its ability to inhibit enzymes such as xanthine oxidase (XO), which is relevant in conditions like hyperuricemia and gout. The inhibition of XO by oxadiazole derivatives suggests a mechanism through which these compounds may help manage uric acid levels in the body .

Case Study 1: Antioxidant and Enzyme Inhibition

In a study published in 2025, researchers evaluated the antioxidant capacity of several oxadiazole derivatives using different assays such as CUPRAC (cupric acid-reducing antioxidant capacity). The results indicated that compounds similar to 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine exhibited strong antioxidant activities alongside significant inhibition of cholinesterases and glucosidase enzymes .

Case Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms associated with this compound. The study found that treatment with 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cell lines. This dual action suggests a promising therapeutic avenue for cancer treatment .

Comparative Data Table

Biological ActivityCompound TestedResult
AntioxidantVarious oxadiazole derivativesSignificant free radical scavenging
Anticancer4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amineInduced apoptosis in PANC-1 cells
Enzyme InhibitionSimilar oxadiazole compoundsInhibited xanthine oxidase activity

Q & A

Basic Research Questions

Q. What established synthetic pathways are used to prepare 4-(4,5-Dihydrooxazol-2-yl)-1,2,5-oxadiazol-3-amine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving 1,2,5-oxadiazole precursors. A key approach involves reducing intermediates like 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride dihydrate in acetic acid/acetic anhydride under reflux (348 K for 8 h), yielding 70% after recrystallization . Critical parameters include temperature control (to avoid decomposition), stoichiometric ratios of reducing agents, and solvent purity. HPLC (99.6% purity) and elemental analysis (C, H, N) are essential for quality validation .

Table 1: Representative Synthesis Conditions

PrecursorReducing AgentSolvent SystemYieldPurity Validation Method
3,4-bis(4′-aminofurazano-3′)furoxanSnCl₂·2H₂OAcOH/Ac₂O/HCl70%HPLC, Elemental Analysis

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, revealing intramolecular hydrogen bonding (N–H⋯N) and torsional angles between rings (e.g., 20.2° twist between flanking and central oxadiazole rings) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify amine protons and heterocyclic carbon environments.
  • IR Spectroscopy : Identification of N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Methodological Answer : Conflicting thermal stability data may arise from polymorphic variations or impurities. To address this:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under controlled atmospheres.
  • Thermogravimetric Analysis (TGA) : Quantify mass loss profiles at heating rates (e.g., 5–10 K/min).
  • Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) of sensitive groups (e.g., oxadiazole rings) . Cross-reference experimental and theoretical data to identify outliers .

Q. What theoretical frameworks guide the design of derivatives for enhanced bioactivity or energetic performance?

  • Methodological Answer : Research is often anchored in:

  • Hammett Constants : To predict electronic effects of substituents on oxadiazole reactivity.

  • Molecular Orbital Theory : Analyze frontier orbitals (HOMO-LUMO gaps) to assess stability and reactivity .

  • QSPR/QSAR Models : Correlate structural descriptors (e.g., nitro group placement, ring strain) with detonation velocity or ligand-binding affinity . For bioactivity, molecular docking studies against target proteins (e.g., kinases) can prioritize derivatives .

    Table 2: Key Theoretical Parameters for Derivative Design

    ParameterApplicationExample Value/Model
    HOMO-LUMO Gap (eV)Stability prediction4.2 (DFT/B3LYP)
    Detonation Velocity (m/s)Energetic material optimization8500 (via EXPLO5 software)
    Docking Score (kcal/mol)Bioactivity screening-9.2 (CDK2 inhibition)

Q. How can factorial design optimize reaction conditions for scaled synthesis?

  • Methodological Answer : A 2³ factorial design can evaluate factors like temperature (340–360 K), catalyst loading (5–15 mol%), and solvent polarity (AcOH vs. DMF). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, higher catalyst loading may reduce reaction time but increase byproduct formation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s solubility in polar solvents?

  • Methodological Answer : Solubility discrepancies may stem from crystallinity differences or hydration states. Systematic approaches include:

  • Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous forms.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity effects.
  • Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Methodological Recommendations

  • Synthetic Protocol Validation : Replicate literature methods with strict control of atmospheric moisture (e.g., glovebox for SnCl₂ reactions) .
  • Advanced Characterization : Pair SC-XRD with solid-state NMR to resolve polymorphism .
  • Computational Integration : Leverage AI-driven tools (e.g., COMSOL Multiphysics) for reaction optimization and property prediction .

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